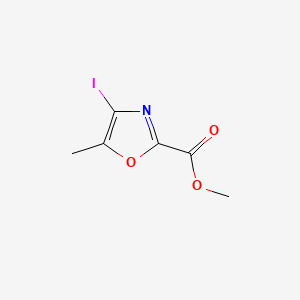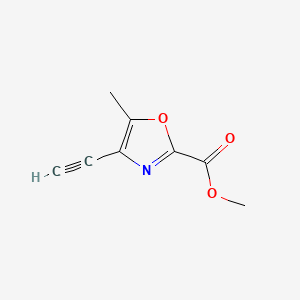![molecular formula C10H14FNO4S2 B6609930 tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate CAS No. 2387031-39-0](/img/structure/B6609930.png)
tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate, or TBFSMC, is an organosulfur compound with a wide range of chemical and biological applications. It is a colorless, odorless, and non-toxic chemical that is commonly used in laboratory settings for various research and development purposes. TBFSMC is composed of a tert-butyl group, an N-atom, and a fluorosulfonylthiophen-2-ylmethyl group. The compound has been studied extensively for its unique properties and has been found to have multiple uses in the fields of chemistry, biology, and medicine.
Scientific Research Applications
TBFSMC has a variety of scientific research applications, including the synthesis of organic compounds, the study of chemical reactions, and the development of new pharmaceutical drugs. It has been used in the synthesis of a variety of organic compounds, including heterocyclic compounds, amino acids, and peptides. It has also been used in the study of chemical reactions, such as the formation of carbon-carbon bonds. Finally, TBFSMC has been used in the development of new pharmaceutical drugs, such as anti-cancer drugs, anti-inflammatory drugs, and antifungal drugs.
Mechanism of Action
The mechanism of action of TBFSMC is complex and not fully understood. However, it is known that the compound acts as a catalyst in certain chemical reactions. It is believed that TBFSMC acts as a Lewis acid, which is a type of molecule that can accept electron pairs from other molecules. This allows the compound to facilitate the formation of new chemical bonds between reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBFSMC are not well understood. However, it is known that the compound has some biological activity, as it has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory properties and to reduce the production of certain enzymes.
Advantages and Limitations for Lab Experiments
The advantages of using TBFSMC in laboratory experiments include its low toxicity, its low cost, and its ability to act as a catalyst in certain chemical reactions. The limitations of using TBFSMC in laboratory experiments include its instability in the presence of oxygen and its limited solubility in water.
Future Directions
Due to its unique properties, TBFSMC has a wide range of potential applications in the fields of chemistry, biology, and medicine. Some potential future directions for the compound include its use in the development of new pharmaceutical drugs, its use as a catalyst in organic synthesis, and its use in the study of biochemical processes. Additionally, TBFSMC has potential applications in the fields of nanotechnology and materials science, as it could be used to create new materials with unique properties. Finally, TBFSMC could be used in the development of new diagnostic tests, such as for the detection of cancer or other diseases.
Synthesis Methods
TBFSMC can be synthesized using several different methods. The most common and widely used method is the reaction of tert-butyl alcohol with fluorosulfonylthiophen-2-ylmethyl chloride. This reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, in order to prevent oxidation of the reactants. The reaction is typically conducted at room temperature, but can be accelerated by heating the reactants. The reaction is typically complete within a few hours, and yields a product with a purity of greater than 95%.
Properties
IUPAC Name |
tert-butyl N-[(5-fluorosulfonylthiophen-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO4S2/c1-10(2,3)16-9(13)12-6-7-4-5-8(17-7)18(11,14)15/h4-5H,6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQQOUFKFXQMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(S1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO4S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride](/img/structure/B6609856.png)
![1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine](/img/structure/B6609862.png)

![1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B6609873.png)
![rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B6609875.png)


![tert-butyl N-({1-[(pyrimidine-2-sulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B6609901.png)

![3-{[4-(aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol dihydrochloride](/img/structure/B6609919.png)

![1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride](/img/structure/B6609948.png)
